Product packaging for 4-Fluoro-2-methoxybenzoate(Cat. No.:)

4-Fluoro-2-methoxybenzoate

Cat. No.: B8386723
M. Wt: 169.13 g/mol
InChI Key: UUQDNAPKWPKHMK-UHFFFAOYSA-M
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Description

Academic Significance of Fluorine and Methoxy (B1213986) Substituents in Aromatic Molecular Architectures

The strategic incorporation of fluorine and methoxy groups into aromatic systems is a cornerstone of modern medicinal chemistry. nih.gov Fluorine, being the most electronegative element, imparts unique properties to a molecule. tandfonline.com Its small size, comparable to a hydrogen atom, allows it to act as a bioisostere for hydrogen, yet its strong electron-withdrawing nature can significantly alter a molecule's physicochemical properties. tandfonline.combenthamscience.com A primary advantage of adding fluorine to aromatic rings is the enhancement of metabolic stability. mdpi.com By blocking sites susceptible to metabolic oxidation by enzymes like cytochrome P450, fluorine can increase a drug's half-life and bioavailability. tandfonline.commdpi.comencyclopedia.pub The introduction of fluorine can also influence a compound's pKa, dipole moment, and binding affinity to target proteins. tandfonline.comencyclopedia.pub

The methoxy group (-OCH3), while also a common substituent, offers a different set of advantages. ontosight.airesearchgate.net It is often found in natural products and their derivatives that have been developed into drugs. nih.gov The methoxy group is considered non-lipophilic when attached to an aromatic system, which can be advantageous in optimizing a drug candidate's properties without increasing its fat-solubility to undesirable levels. tandfonline.com This functional group can enhance ligand-target binding, influence physicochemical characteristics, and play a role in the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. nih.govresearchgate.net However, it can also be susceptible to O-demethylation, a metabolic process that can be a drawback in drug design. tandfonline.com

Overview of Benzoate (B1203000) Esters and Benzoic Acids as Foundational Chemical Scaffolds in Organic Synthesis

Benzoic acid, the simplest aromatic carboxylic acid, and its esters, known as benzoates, are fundamental building blocks in organic synthesis. wikipedia.orgthechemco.com Benzoic acid itself is a precursor for the industrial synthesis of a wide array of organic substances. wikipedia.orgthechemco.com It occurs naturally in many plants and is produced commercially through the partial oxidation of toluene. wikipedia.orgthechemco.com

In the laboratory, benzoic acid can be prepared through methods like the hydrolysis of benzotrichloride (B165768) or the oxidation of benzaldehyde. chemicalbook.comchemrj.org Its derivatives, benzoic acid esters, are crucial in synthetic chemistry, often serving as protecting groups for hydroxyl functionalities. organic-chemistry.org The formation of benzoate esters is a common transformation, and various methods have been developed for their efficient synthesis. organic-chemistry.org Both benzoic acids and their esters serve as versatile scaffolds upon which more complex molecular architectures can be built, finding applications in the development of pharmaceuticals, agrochemicals, and other functional materials. ontosight.ailookchem.com

Contextualization and Research Trajectory of 4-Fluoro-2-methoxybenzoate within Medicinal Chemistry and Organic Synthesis

Within this context, this compound and its parent acid, 4-Fluoro-2-methoxybenzoic acid, have emerged as valuable intermediates in research. The specific arrangement of the fluorine atom at the 4-position and the methoxy group at the 2-position of the benzoate framework creates a unique electronic and steric environment. This substitution pattern makes these compounds useful starting materials for the synthesis of more complex molecules with potential biological activity.

Research has indicated that derivatives of fluorinated and methoxylated benzoic acids are explored for various therapeutic areas. For instance, compounds with similar structural motifs are investigated as potential anti-inflammatory and anticancer agents. innospk.com The ester form, Methyl this compound, is specifically noted for its use as a pharmaceutical intermediate and in the synthesis of kinase inhibitors. thermofisher.comthermofisher.comfishersci.ca The strategic placement of the fluoro and methoxy groups can influence the reactivity and biological interactions of the final products derived from this scaffold.

Interactive Data Tables

Physical and Chemical Properties of 4-Fluoro-2-methoxybenzoic Acid and its Methyl Ester

Property4-Fluoro-2-methoxybenzoic acidMethyl this compound
CAS Number 395-82-4 chemsrc.com204707-42-6 thermofisher.com
Molecular Formula C8H7FO3 chemsrc.comC9H9FO3 nih.gov
Molecular Weight 170.138 g/mol chemsrc.com184.17 g/mol thermofisher.com
Melting Point 134 °C chemsrc.comNot specified
Boiling Point 266.9 ± 20.0 °C at 760 mmHg chemsrc.comNot specified
Flash Point 115.2 ± 21.8 °C chemsrc.comNot specified
Density 1.3 ± 0.1 g/cm³ chemsrc.comNot specified

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FO3- B8386723 4-Fluoro-2-methoxybenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6FO3-

Molecular Weight

169.13 g/mol

IUPAC Name

4-fluoro-2-methoxybenzoate

InChI

InChI=1S/C8H7FO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11)/p-1

InChI Key

UUQDNAPKWPKHMK-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=CC(=C1)F)C(=O)[O-]

Origin of Product

United States

Chemical Reactivity and Mechanistic Pathways of 4 Fluoro 2 Methoxybenzoate Derivatives

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluorinated Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike nucleophilic aliphatic substitution (SN1 and SN2), SNAr reactions typically require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups. youtube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.org

The general mechanism for SNAr is a two-step addition-elimination process. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate. youtube.comlibretexts.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. youtube.com For this reaction to proceed, the electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize the intermediate through resonance. libretexts.org

In the context of 4-fluoro-2-methoxybenzoate derivatives, the fluorine atom can act as a leaving group. While fluorine is not typically a good leaving group in SN2 reactions, in SNAr its high electronegativity activates the ring toward nucleophilic attack, making it a viable leaving group. libretexts.org Research has shown that the fluoro group in unprotected 2-fluorobenzoic acids can be displaced by organolithium and Grignard reagents. unblog.frresearchgate.net The reaction is presumed to proceed through a precoordination of the organometallic reagent with the substrate, followed by an addition-elimination sequence. unblog.frresearchgate.net This methodology allows for the synthesis of various biaryl compounds. unblog.fr

Reagent TypeLeaving GroupConditionsOutcome
Alkyllithium reagentsFluoro or Methoxy (B1213986)-78 °CGood to excellent yields of substitution products. researchgate.net
Aryllithium reagentsFluoro or MethoxyVariableYields can be poor; corresponding Grignard reagents are often more effective. researchgate.net
LithioamidesFluoro or MethoxyMildForms N-aryl and N-alkyl anthranilic acids without a metal catalyst. unblog.frresearchgate.net
Grignard reagentsFluoro or MethoxyVariableOften more effective than aryllithium reagents for aryl-aryl coupling. researchgate.net

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The reaction proceeds via a two-step mechanism: initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion or sigma complex), followed by deprotonation to restore aromaticity. libretexts.org

The regiochemical outcome of SEAr on a substituted benzene (B151609) ring is determined by the electronic properties of the existing substituents.

Activating groups donate electron density to the ring, stabilizing the carbocation intermediate and speeding up the reaction. They direct incoming electrophiles to the ortho and para positions. Examples include -OCH₃ and -NH₂. wikipedia.org

Deactivating groups withdraw electron density from the ring, destabilizing the intermediate and slowing the reaction. They generally direct incoming electrophiles to the meta position. Examples include -NO₂, -SO₃H, and -COOR. wikipedia.org Halogens, like fluorine, are an exception; they are deactivating but ortho-, para- directing.

In this compound, the directing effects are as follows:

-OCH₃ (methoxy): A strong activating, ortho-, para- director.

-F (fluoro): A deactivating, ortho-, para- director.

-COOR (ester/carboxylate): A deactivating, meta- director.

The powerful activating and directing effect of the methoxy group at position 2 dominates. It strongly directs incoming electrophiles to its ortho and para positions (positions 1, 3, and 5 of the ring). The carboxylate group is at position 1, and the fluorine is para to the methoxy group at position 4. Therefore, electrophilic attack is most likely to occur at positions 3 and 5, which are ortho to the methoxy group.

PositionDirecting Effect from -OCH₃ (C2)Directing Effect from -F (C4)Directing Effect from -COOR (C1)Predicted Outcome
3ortho (activating)ortho (deactivating)meta (deactivating)Favored site of attack
5ortho (activating)meta (deactivating)meta (deactivating)Favored site of attack
6meta (activating)meta (deactivating)ortho (deactivating)Disfavored

Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org For this compound, these reactions would be expected to yield primarily 3- and/or 5-substituted products.

Directed Metalation Group (DMG) Chemistry and Ortholithiation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic tool that allows for the regioselective deprotonation and functionalization of aromatic compounds. wikipedia.org The strategy relies on a "directed metalation group" (DMG), which is a functional group containing a heteroatom that can coordinate to an organolithium reagent (like n-butyllithium). wikipedia.orgbaranlab.org This coordination brings the base into proximity with a specific ortho-proton, facilitating its removal to form an aryllithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a new substituent exclusively at that ortho position. wikipedia.org

Both the carboxylate (-COOH/-COOLi) and methoxy (-OCH₃) groups are effective DMGs. wikipedia.orgorganic-chemistry.org This makes 4-fluoro-2-methoxybenzoic acid an excellent substrate for DoM reactions.

In molecules with multiple DMGs, the regioselectivity of lithiation is determined by the relative directing power of the groups and the reaction conditions. Studies on substituted benzoic acids have established a hierarchy of directing ability. researchgate.netrsc.org The carboxylate group is considered to have an intermediate directing capacity. researchgate.netrsc.org

For a substrate like 4-fluoro-2-methoxybenzoic acid, there are three potential sites for lithiation ortho to a DMG:

Position 3: ortho to both the methoxy and carboxylate groups.

Position 5: ortho to the fluorine atom.

Position 6: ortho to the carboxylate group.

The methoxy and carboxylate groups often work in concert. Research on 2-methoxybenzoic acid shows that treatment with s-BuLi/TMEDA at low temperatures leads to deprotonation exclusively at the position ortho to the carboxylate group (position 6). organic-chemistry.orgnih.gov However, a reversal of regioselectivity is observed with n-BuLi/t-BuOK, suggesting that the reaction outcome is highly dependent on the base and conditions used. organic-chemistry.orgnih.gov In the case of 4-fluorobenzoic acid, metalation with s-BuLi occurs preferentially at the position adjacent to the carboxylate. unblog.fr Given that the C3 proton in 4-fluoro-2-methoxybenzoic acid is flanked by two powerful DMGs (methoxy and carboxylate), this position is the most likely site of lithiation under many conditions.

Base/ConditionsMajor Lithiation Site (Predicted)Rationale
s-BuLi / TMEDAPosition 3Cooperative directing effect of the strong -OCH₃ and -COOLi groups.
n-BuLi / t-BuOKPosition 6Conditions known to favor lithiation ortho to the carboxylate in 2-methoxybenzoic acid. organic-chemistry.orgnih.gov

The mechanism of directed ortho-metalation is understood to proceed through a complex-induced proximity effect (CIPE). baranlab.orgresearchgate.net The process begins with the deprotonation of the acidic carboxylic acid proton by the organolithium base. The resulting lithium carboxylate then acts as a potent DMG. The Lewis basic heteroatoms of the DMG (the oxygens of the carboxylate and methoxy groups) coordinate to the Lewis acidic lithium ion of the organolithium aggregate. wikipedia.orgbaranlab.org This brings the alkyl base into close proximity to the ortho C-H bond, lowering the kinetic barrier for proton abstraction at that site compared to other sites on the ring. uwindsor.ca The result is a stable aryllithium species that maintains the coordination between lithium and the DMG, ready to react with an added electrophile. wikipedia.org

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Aryl halides and triflates are common substrates for these reactions. The fluorine atom in this compound is generally unreactive in standard palladium-catalyzed coupling reactions, as the C-F bond is very strong. Typically, aryl iodides, bromides, or triflates are used. wikipedia.org However, specialized catalytic systems or harsher conditions can sometimes enable the use of aryl fluorides.

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base, such as an amine. libretexts.org

The catalytic cycle involves two interconnected parts:

The Palladium Cycle: Pd(0) undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) complex. This complex then undergoes transmetalation with a copper acetylide, followed by reductive elimination to yield the coupled product (Ar-alkyne) and regenerate the Pd(0) catalyst. libretexts.org

The Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the base to form a copper(I) acetylide intermediate. This intermediate is the active species that participates in the transmetalation step with the palladium complex. wikipedia.org

While aryl iodides and bromides are the most common substrates for Sonogashira coupling due to their higher reactivity, derivatives of this compound could be made suitable for this reaction. wikipedia.org For example, if the parent benzoic acid were subjected to electrophilic iodination (at the 3 or 5 position), the resulting iodo-derivative would be an excellent substrate for Sonogashira coupling. This would allow for the introduction of an alkyne functional group onto the aromatic ring, providing a versatile handle for further synthetic transformations. Studies have demonstrated the successful use of fluorinated aryl halides, such as 4-fluoroiodobenzene, in Sonogashira reactions, highlighting the compatibility of the fluoro substituent with this type of coupling. researchgate.net

Derivatization Strategies and Analogue Synthesis for Diversification

Synthesis of Variously Substituted 4-Fluoro-2-methoxybenzoate Esters

The esterification of 4-fluoro-2-methoxybenzoic acid is a fundamental strategy for creating a diverse range of ester derivatives. The choice of esterification method depends on the properties of the alcohol, particularly its steric hindrance and sensitivity to acidic conditions.

Fischer-Speier Esterification: This classical method involves reacting 4-fluoro-2-methoxybenzoic acid with an excess of an alcohol under acidic catalysis (e.g., sulfuric acid, p-toluenesulfonic acid). organic-chemistry.orgtaylorandfrancis.com The reaction is an equilibrium process, and to drive it towards the product, water is typically removed, or a large excess of the alcohol is used. masterorganicchemistry.comlibretexts.org This method is highly effective for primary and secondary alcohols. taylorandfrancis.com

Steglich Esterification: For alcohols that are sensitive to strong acids or are sterically hindered, the Steglich esterification offers a milder alternative. wikipedia.orgorganic-chemistry.org This reaction uses a coupling agent, such as N,N′-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in the presence of a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). nih.govorganic-chemistry.org The reaction proceeds at room temperature and is known for its high yields and tolerance of various functional groups. wikipedia.orgorganic-chemistry.org

The table below illustrates the synthesis of various this compound esters using these standard methods.

Ester DerivativeAlcohol (R-OH)Typical MethodKey Reagents
Methyl this compoundMethanolFischer-SpeierH₂SO₄ (catalyst)
Ethyl this compoundEthanolFischer-SpeierH₂SO₄ (catalyst)
Isopropyl this compoundIsopropanolFischer-SpeierH₂SO₄ (catalyst)
tert-Butyl this compoundtert-ButanolSteglichDCC, DMAP
Benzyl this compoundBenzyl alcoholSteglichDCC, DMAP

Conversion to Carboxylic Acid Derivatives: Amides, Hydrazides, and Other Amine Conjugates

The carboxylic acid group of 4-fluoro-2-methoxybenzoic acid can be readily converted into a variety of other functional groups, most notably amides and hydrazides, which are key building blocks for more complex molecules.

Amide Synthesis: The most common route to amide derivatives involves a two-step process. First, 4-fluoro-2-methoxybenzoic acid is converted to the more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-fluoro-2-methoxybenzoyl chloride is then treated with a primary or secondary amine to yield the corresponding amide. Alternatively, direct coupling methods using reagents like DCC or EDC can form the amide bond in a one-pot procedure, similar to the Steglich esterification.

Hydrazide Synthesis: Hydrazides are valuable intermediates, particularly for the synthesis of heterocyclic compounds. 4-Fluoro-2-methoxybenzohydrazide (B13674659) is typically synthesized by reacting a this compound ester (e.g., the methyl or ethyl ester) with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent. benthamdirect.comresearchgate.net This nucleophilic acyl substitution reaction is generally efficient and high-yielding.

The following table summarizes the synthesis of various carboxylic acid derivatives from the this compound core.

Derivative TypeExample ProductReactantTypical MethodKey Reagents
Amide (Primary)4-Fluoro-2-methoxybenzamideAmmoniaAcyl Chloride1. SOCl₂ 2. NH₃
Amide (Secondary)N-Benzyl-4-fluoro-2-methoxybenzamideBenzylamineAcyl Chloride1. SOCl₂ 2. Benzylamine
Amide (Secondary)4-Fluoro-N-(4-hydroxyphenyl)-2-methoxybenzamide4-AminophenolDirect CouplingEDC, HOBt
Hydrazide4-Fluoro-2-methoxybenzohydrazideHydrazine hydrateFrom EsterMethyl this compound, N₂H₄·H₂O

Incorporation of Heterocyclic Systems via the Benzoate (B1203000) Scaffold

The this compound scaffold, particularly after conversion to its hydrazide derivative, is an excellent precursor for synthesizing molecules containing heterocyclic rings. These rings are prevalent in pharmacologically active compounds.

1,3,4-Oxadiazoles: 2,5-Disubstituted 1,3,4-oxadiazoles can be readily prepared from 4-fluoro-2-methoxybenzohydrazide. A common method involves the cyclodehydration of an intermediate 1,2-diacylhydrazine, which is formed by acylating the initial hydrazide. luxembourg-bio.com Alternatively, the hydrazide can be reacted with carbon disulfide in the presence of a base to form an oxadiazole-thione, which can be further functionalized. Another efficient route involves the oxidative cyclization of benzoyl hydrazones (formed from the reaction of the hydrazide with an aldehyde) using reagents like iodine in the presence of a base. benthamdirect.comeurekaselect.com

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives often begins with the conversion of 4-fluoro-2-methoxybenzohydrazide into a thiosemicarbazide (B42300) by reacting it with an isothiocyanate. raco.cat This intermediate can then be cyclized under basic conditions to afford the 1,2,4-triazole-3-thione. chemistryjournal.netresearchgate.net These triazoles can be further alkylated or otherwise modified at the sulfur or nitrogen atoms.

These transformations demonstrate how the benzoate functional group can be leveraged to construct important heterocyclic systems, thereby expanding the chemical diversity of the scaffold.

Multi-Component Reactions (MCRs) for Scaffold Decoration

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating substructures from each starting material. Using 4-fluoro-2-methoxybenzoic acid as a key component in MCRs allows for the rapid generation of diverse and complex molecular libraries.

The Ugi Four-Component Reaction (U-4CR): The Ugi reaction is one of the most powerful MCRs, combining a carboxylic acid, an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide. researchgate.net When 4-fluoro-2-methoxybenzoic acid is used, it acylates the nitrogen atom of the intermediate formed from the other three components, resulting in the formation of a complex α-acylamino amide product. This reaction is known for its high atom economy and the vast structural diversity achievable by simply varying the other three components.

The Passerini Three-Component Reaction (P-3CR): The Passerini reaction is another valuable MCR that involves a carboxylic acid, a carbonyl compound, and an isocyanide. chem-station.com In this case, 4-fluoro-2-methoxybenzoic acid adds across the isocyanide and carbonyl reactants to generate an α-acyloxy carboxamide. This reaction provides a direct route to functionalized esters with an adjacent amide group, which are useful scaffolds in drug discovery.

The use of 4-fluoro-2-methoxybenzoic acid in these MCRs allows for its direct incorporation into complex, drug-like molecules in a single, efficient step, significantly accelerating the diversification process.

Post-Synthetic Modifications and Late-Stage Functionalization

Post-synthetic modification (PSM) and late-stage functionalization (LSF) are powerful strategies for diversifying a core scaffold after its initial synthesis. nih.govnih.gov These approaches allow for the introduction of new functional groups onto a complex molecule without requiring a complete de novo synthesis, which is particularly valuable in medicinal chemistry for fine-tuning molecular properties. semanticscholar.orgresearchgate.net

O-Demethylation: The methoxy (B1213986) group at the 2-position of the benzoate ring represents a key site for modification. Cleavage of this methyl ether to reveal a hydroxyl group (a phenol) can be achieved using various reagents. Strong Lewis acids like boron tribromide (BBr₃) are highly effective, as are strong Brønsted acids like hydrobromic acid (HBr). chem-station.com For ortho-methoxybenzoic acids, specific methods using reagents like lithium iodide or aliphatic amines in polar aprotic solvents have been shown to be regioselective. thieme-connect.com The resulting 4-fluoro-2-hydroxybenzoic acid derivative can then be further functionalized at the phenolic hydroxyl group, for example, through alkylation or acylation.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 4-position can potentially be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. libretexts.orgmasterorganicchemistry.com While the benzene (B151609) ring is not strongly activated towards SNAr (lacking potent electron-withdrawing groups like a nitro group ortho or para to the fluorine), the reaction can be promoted under forcing conditions or with highly nucleophilic species such as thiolates or alkoxides. nih.govnih.gov This allows for the introduction of a variety of substituents at the 4-position.

C-H Functionalization: The unsubstituted C-H bonds on the aromatic ring (at positions 3 and 5) are targets for late-stage C-H functionalization. acs.org Modern organometallic catalysis, often involving palladium, rhodium, or iridium, can direct the selective introduction of new groups at these positions. The existing methoxy and carboxylate groups can act as directing groups, guiding the catalyst to functionalize the ortho C-H bonds, enabling the introduction of aryl, alkyl, or other functional groups.

Computational Chemistry and Theoretical Investigations of 4 Fluoro 2 Methoxybenzoate Systems

Advanced Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for exploring the intricate electronic landscapes of aromatic systems like 4-Fluoro-2-methoxybenzoate. Methodologies such as the B3LYP functional combined with a 6-311G(d,p) basis set are frequently employed to achieve a balance between computational cost and accuracy in predicting molecular properties. researchgate.netunamur.be These calculations provide a detailed picture of the electron distribution and how it influences the molecule's stability and reactivity.

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. ajpchem.org

For a system like this compound, the HOMO is typically distributed over the entire benzene (B151609) ring and the oxygen atom of the methoxy (B1213986) group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is generally localized over the carboxylic acid group and the aromatic ring, highlighting the regions susceptible to nucleophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors are invaluable for comparing the reactivity of different substituted benzoate (B1203000) systems. mdpi.comresearcher.life

Interactive Table: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Substituted Benzoate System

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Electronegativity (χ)3.85 eV
Chemical Hardness (η)2.65 eV
Global Electrophilicity (ω)2.80 eV

Note: These are representative values for a similar substituted benzoate system, calculated using DFT, and serve to illustrate the typical range for such compounds.

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry allows for the detailed mapping of reaction pathways, providing insights into the mechanisms of chemical transformations. For this compound, a relevant reaction to model is its esterification. The reaction mechanism can be elucidated by identifying the transition states (TS) and intermediates along the reaction coordinate. acs.orgoit.edu

The transition state is the highest energy point on the reaction pathway and its structure determines the activation energy of the reaction. masterorganicchemistry.com Computational modeling can precisely locate the geometry of the transition state and calculate its vibrational frequencies to confirm it as a true saddle point on the potential energy surface. Understanding the transition state structure is crucial for predicting reaction rates and for designing catalysts that can lower the activation energy. beilstein-journals.orgnih.gov For instance, in an acid-catalyzed esterification, the calculations would model the protonation of the carbonyl oxygen, the nucleophilic attack by the alcohol, and the subsequent dehydration steps.

Computational Assessment of Substituent Effects on Aromatic Systems

The electronic properties and reactivity of a benzene ring are significantly influenced by its substituents. In this compound, the fluorine atom and the methoxy group have opposing electronic effects. The fluorine atom is an electron-withdrawing group through its inductive effect, while the methoxy group is an electron-donating group due to its resonance effect.

Application of Analytical Energy Derivatives and Response Theory

Advanced computational methods, such as those involving analytical energy derivatives and response theory, provide deeper insights into molecular properties. Time-dependent DFT (TD-DFT) is a powerful tool for studying the excited states of molecules and predicting their UV-visible absorption spectra. nih.gov This is crucial for understanding the photophysical properties of this compound and its derivatives.

Furthermore, these methods can be used to calculate other important molecular properties like polarizability and hyperpolarizability, which are essential for applications in materials science. The response of the molecule's electronic structure to external electric fields can be accurately modeled, providing a theoretical foundation for the design of new materials with specific optical properties.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed electronic information, molecular modeling and dynamics simulations are essential for understanding the conformational behavior and dynamics of molecules over time.

Conformational Analysis and Energy Landscapes

The presence of the methoxy group in this compound introduces conformational flexibility due to rotation around the C-O bond. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule. researchgate.net By systematically rotating the dihedral angle of the methoxy group and calculating the energy at each step, a potential energy surface can be generated. nih.gov

This energy landscape reveals the low-energy conformers and the energy barriers between them. rsc.org For methoxy-substituted aromatic compounds, the planar conformation, where the methyl group lies in the plane of the benzene ring, is often the most stable due to favorable electronic interactions. colostate.edu However, steric hindrance with adjacent substituents can lead to non-planar preferred conformations. Molecular dynamics simulations can further explore the conformational space by simulating the movement of atoms over time at a given temperature, providing a dynamic picture of the molecule's flexibility. nih.gov

Computational Studies of Intermolecular Interactions (e.g., C-H···O, C-H···F contacts)

The crystal packing and supramolecular assembly of this compound are governed by a network of weak intermolecular interactions. Computational chemistry provides powerful tools to dissect and quantify these forces. For molecules containing fluorine and oxygen, interactions such as C-H···O and C-H···F hydrogen bonds play a crucial role. Theoretical studies allow for the detailed analysis of these contacts, which dictate the solid-state architecture.

C-H···O interactions: Formed between the aromatic or methyl C-H donors and the oxygen atoms of the methoxy or carboxylate groups as acceptors.

C-H···F interactions: Involving the fluorine atom as a weak hydrogen bond acceptor.

F···F contacts: The role of fluorine in these interactions is complex, with some studies suggesting they can be stabilizing under specific geometries. researchgate.net

These computational approaches provide deep insights into the forces stabilizing the three-dimensional molecular network of benzoic acid derivatives. niscpr.res.in

Theoretical Prediction and Validation of Spectroscopic Parameters

Computational molecular spectroscopy has become an indispensable tool for interpreting and predicting the spectroscopic properties of molecules. rsc.org Theoretical calculations, primarily using Density Functional Theory (DFT), can predict various spectroscopic parameters for this compound before or alongside experimental measurement. These predictions are vital for confirming molecular structure and understanding its vibrational and electronic properties.

The process typically involves:

Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation.

Frequency Calculations: Vibrational frequencies corresponding to infrared (IR) and Raman spectra are calculated. These theoretical spectra help in the assignment of experimental spectral bands to specific molecular vibrations.

NMR Calculations: Magnetic shielding constants are computed to predict NMR chemical shifts (¹H, ¹³C, ¹⁹F), which are crucial for structural elucidation.

Electronic Spectra Prediction: Time-dependent DFT (TD-DFT) or other advanced ab initio methods are used to calculate the energies of electronic transitions, predicting the UV-Vis absorption spectrum. nih.gov

Validation is a critical step where the computationally predicted parameters are compared with experimental data. A strong correlation between the theoretical and experimental spectra provides confidence in the assigned structure and the computational model used. This combined experimental and theoretical approach has proven highly effective in characterizing the complex conformational landscapes of fluorinated molecules. unibs.it

Below is an illustrative data table showing a hypothetical comparison between calculated and experimental spectroscopic data for a specific vibrational mode.

Spectroscopic ParameterCalculated ValueExperimental ValueDeviation
C=O Stretch (cm⁻¹)17251718+7 cm⁻¹
C-F Stretch (cm⁻¹)12501242+8 cm⁻¹
¹⁹F NMR Shift (ppm)-115.2-114.8-0.4 ppm

Thermochemical Calculations and Energetic Analyses

The standard Gibbs free energy of formation (ΔGf°) is a fundamental thermodynamic property that quantifies the stability of a compound relative to its constituent elements in their standard states. wikipedia.org It represents the change in Gibbs free energy during the formation of one mole of the substance from its elements at standard conditions (typically 298.15 K and 1 bar). wikipedia.org

For many complex organic molecules like this compound, experimental ΔGf° values are often unavailable. In such cases, computational chemistry offers reliable methods for its estimation. High-level quantum chemical methods can be used to calculate the total electronic energy, which, when combined with calculated vibrational frequencies for thermal and entropy corrections, allows for the determination of the Gibbs free energy. While extensive tables of ΔGf° exist for common compounds, the value for this compound would require specific computational calculation. wikipedia.org

If this compound or its derivatives are investigated as potential ligands for biological targets (e.g., enzymes, receptors), computational methods are essential for assessing their binding affinity. Techniques like molecular docking can predict the preferred binding orientation of the ligand within the receptor's active site.

Following docking, more rigorous methods like molecular dynamics (MD) simulations combined with binding free energy calculations are employed. Methods such as the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Alanine-Scanning Interaction Entropy (ASIE) can provide quantitative estimates of the binding free energy (ΔG_bind). frontiersin.org These calculations can also decompose the total binding energy into contributions from individual amino acid residues in the receptor's binding pocket, identifying "hotspot" residues that are critical for ligand recognition. frontiersin.org This information is invaluable for the rational design of more potent inhibitors or ligands.

The table below illustrates the type of data generated from a computational binding energy analysis, showing the contribution of key residues to the binding of a hypothetical ligand.

ResidueContribution to ΔG_bind (kcal/mol)Interaction Type
Trp 741-2.5van der Waals
Met 895-1.8van der Waals
Ile 899-1.5Hydrophobic
Gln 711-1.2Hydrogen Bond
Total Calculated ΔG_bind -8.9

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physicochemical properties. nih.gov These predictive models are built by establishing a mathematical relationship between calculated molecular descriptors and an experimentally measured property.

For a class of compounds including this compound, QSPR could be used to predict properties like solubility, boiling point, or chromatographic retention times. The process involves:

Descriptor Calculation: A large number of numerical descriptors are calculated for a set of molecules. These can be 2D descriptors (based on topology) or 3D descriptors (based on molecular conformation). nih.gov For predicting properties rooted in quantum mechanics, 3D representations often yield superior models. nih.gov

Model Building: Using machine learning or statistical methods, a regression model is created that links a subset of these descriptors to the property of interest.

Validation: The model's predictive power is rigorously tested. This includes internal validation (e.g., cross-validation) and, crucially, external validation using an independent test set of molecules not used in model training. nih.gov The use of stringent validation parameters is essential to ensure the model is robust and predictive, not just descriptive. nih.gov

Exploration of Quantum Computing Algorithms for Theoretical Chemistry Applications

While classical computers have revolutionized computational chemistry, certain problems involving strong electron correlation remain intractable due to the exponential scaling of computational cost with system size. nih.govacs.org Quantum computing offers a new paradigm that could overcome these limitations, promising to solve complex quantum chemistry problems with polynomial resources. aps.org

The application of quantum algorithms to molecules like this compound could enable unprecedented accuracy in calculating their electronic structure and properties. Key quantum algorithms being explored for chemistry applications include:

Quantum Phase Estimation (QPE): This algorithm can, in principle, calculate the exact ground-state energy of a molecule, offering a potential exponential speedup over classical methods. nih.govaps.org

Variational Quantum Eigensolver (VQE): A hybrid quantum-classical algorithm designed for near-term, noisy quantum computers. It uses a quantum computer to prepare a trial wavefunction and measure its energy, while a classical optimizer adjusts the wavefunction parameters to find the minimum energy. acs.org

The development of novel algorithms, such as the local active space unitary coupled cluster (LAS-UCC), aims to reduce the quantum resource requirements, making chemically accurate calculations on molecules of significant size a more feasible goal for future quantum hardware. nih.govacs.org The exploration of these methods represents a frontier in theoretical chemistry, with the potential to transform molecular design and discovery. arxiv.org

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Fluoro 2 Methoxybenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For methyl 4-fluoro-2-methoxybenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for a complete structural assignment.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of methyl this compound is expected to show distinct signals for the aromatic protons and the two methoxy (B1213986) groups. The aromatic region would display complex splitting patterns due to spin-spin coupling between the protons and the fluorine atom.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal, allowing for the identification of all carbon environments, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons of the methoxy groups. The coupling between carbon and fluorine atoms (J-coupling) can also be observed, providing further structural confirmation.

Predicted NMR Data for Methyl this compound

¹H NMR (Predicted)¹³C NMR (Predicted)
Chemical Shift (δ, ppm)MultiplicityAssignmentChemical Shift (δ, ppm)Assignment
~7.8-8.0ddAr-H (C6)~165-168C=O (ester)
~6.7-6.9ddAr-H (C5)~162-165 (d)Ar-C-F (C4)
~6.6-6.8ddAr-H (C3)~158-160Ar-C-OCH₃ (C2)
~3.90sEster -OCH₃~132-134 (d)Ar-C (C6)
~3.85sAromatic -OCH₃~110-115 (d)Ar-C (C5)
~105-110Ar-C (C1)
~100-105 (d)Ar-C (C3)
~55-57Aromatic -OCH₃
~51-53Ester -OCH₃

Note: Predicted values are based on typical chemical shift ranges for similar substituted benzene (B151609) derivatives. 's' denotes singlet, 'dd' denotes doublet of doublets, and '(d)' denotes a doublet due to C-F coupling.

Fluorine-19 (¹⁹F) NMR for Specific Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze fluorine-containing compounds. bldpharm.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. bldpharm.com The chemical shift range of ¹⁹F is much wider than that of ¹H, which minimizes signal overlap and provides high resolution. bldpharm.com For methyl this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal is indicative of its electronic environment on the aromatic ring. For aromatic fluorides (ArF), chemical shifts are typically observed in the range of -100 to -170 ppm relative to a CFCl₃ standard. vibrantpharma.comsigmaaldrich.com The signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules without causing significant fragmentation. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, ions of the analyte are released and directed into the mass analyzer. For methyl this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. By inducing fragmentation within the mass spectrometer, characteristic fragment ions can be generated, providing structural information.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. The molecular formula of methyl this compound is C₉H₉FO₃. The theoretical monoisotopic mass can be calculated with high precision, and HRMS can confirm this mass, distinguishing it from other compounds with the same nominal mass.

Predicted Mass Spectrometry Data for Methyl this compound

AnalysisExpected m/z ValueDescription
HRMS [M+H]⁺185.0557Precise mass of the protonated molecule (C₉H₁₀FO₃⁺)
ESI-MS Fragment153.03Loss of methanol (-CH₃OH) from [M+H]⁺
ESI-MS Fragment125.03Loss of the ester group (-COOCH₃) and gain of H

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of methyl this compound would exhibit several key absorption bands that confirm its structure.

Characteristic IR Absorption Bands for Methyl this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group Assignment
3100–3000C-H StretchAromatic C-H
3000–2850C-H StretchAliphatic C-H (from -OCH₃ groups)
1730–1715C=O StretchEster carbonyl
1600–1450C=C StretchAromatic ring
1250–1000C-O StretchEster and ether linkages
1250–1100C-F StretchAryl-Fluorine bond

The strong absorption band around 1720 cm⁻¹ is characteristic of the ester carbonyl (C=O) group. The C-O stretching vibrations from the ester and the methoxy ether group would appear in the fingerprint region, typically between 1250 and 1000 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region, while the C-H stretching from the aromatic ring and the methyl groups would be observed above and below 3000 cm⁻¹, respectively. Finally, the C-F bond stretch would give a characteristic absorption band, typically in the 1250-1100 cm⁻¹ range.

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the spatial relationship between adjacent molecules in the crystal lattice. For this compound and its derivatives, X-ray crystallography yields crucial data on bond lengths, bond angles, and torsional angles, confirming the molecular structure and revealing the subtle influences of the fluoro and methoxy substituents on the benzoate (B1203000) framework.

Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Networks

The solid-state structure of a compound is governed by the intricate network of intermolecular interactions that dictate how individual molecules pack together. In derivatives closely related to this compound, X-ray diffraction studies have revealed the critical role of weak hydrogen bonds in stabilizing the crystal lattice.

Similarly, studies on 2-fluoro-4-(methoxycarbonyl)benzoic acid show a structure consisting of sheets stabilized by multiple intermolecular hydrogen interactions. researchgate.net These analyses underscore the importance of identifying all potential hydrogen bond donors and acceptors to fully comprehend the supramolecular architecture of this compound derivatives.

Table 1: Representative Intermolecular Interactions in Benzoate Derivatives

Interaction Type Donor Acceptor Typical Distance (Å) Significance
C—H⋯O Aromatic C-H Carbonyl/Methoxy Oxygen 2.2 - 2.8 Directs packing, forms chains or sheets
C—H⋯F Aromatic C-H Fluorine 2.3 - 2.9 Influences molecular orientation

Polymorphism Studies and Crystal Engineering

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each possessing a different internal lattice structure. These different forms, or polymorphs, can exhibit distinct physical properties, including melting point, solubility, and stability, which are of paramount importance in the pharmaceutical and materials science fields. While specific polymorphism studies on methyl this compound are not extensively documented in the literature, the potential for its existence is significant due to the molecule's functional groups, which can participate in various competing intermolecular interactions.

Crystal engineering is the rational design of crystalline solids with desired properties based on an understanding of intermolecular forces. For molecules like this compound, crystal engineering strategies would focus on controlling the formation of specific hydrogen bonding motifs. By introducing co-formers (other molecules that integrate into the crystal lattice), it is possible to generate new solid phases (co-crystals) with tailored hydrogen bonding networks, potentially altering the material's physical properties in a predictable manner. The interplay between the methoxy group, the ester, and the fluorine atom provides multiple sites for directed interactions, making this class of compounds a candidate for crystal engineering studies.

Chromatographic Techniques for Separation, Purity Assessment, and Reaction Monitoring

Chromatography is an indispensable tool in synthetic chemistry for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction. For this compound, both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

HPLC is a powerful technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC method is particularly well-suited for analyzing this compound due to its moderate polarity.

In a typical setup, a C18 (octadecylsilyl) stationary phase is used, where the nonpolar alkyl chains interact with the analyte. The mobile phase generally consists of a mixture of an aqueous solvent (often with a buffer or acid modifier like formic acid) and an organic solvent such as acetonitrile or methanol. By running a gradient, where the proportion of the organic solvent is increased over time, compounds are eluted from the column based on their relative polarity, with less polar compounds being retained longer. Detection is commonly achieved using a UV detector, as the benzene ring in this compound exhibits strong absorbance in the UV region (typically around 254 nm). thermofisher.com This method allows for high-resolution separation of the desired product from starting materials, by-products, and other impurities, enabling accurate purity assessment (e.g., >98%). ossila.com

Table 2: Typical HPLC Parameters for Analysis of Benzoic Acid Derivatives

Parameter Description
Column Reversed-phase C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient Start at 30% B, increase to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and convenient method used to monitor the progress of a chemical reaction. rsc.org To monitor the synthesis of this compound, small aliquots of the reaction mixture are taken at various time points and spotted onto a TLC plate (typically silica gel).

The plate is then developed in a chamber containing a suitable mobile phase, commonly a mixture of nonpolar and polar solvents like hexane and ethyl acetate. The components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value. By comparing the spots from the reaction mixture to spots of the starting materials, one can qualitatively observe the consumption of reactants and the formation of the product. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. Visualization is typically achieved under UV light, where the aromatic rings will fluoresce or quench fluorescence.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then used to verify its empirical formula. For methyl this compound, the molecular formula is C₉H₉FO₃.

The analysis of fluorine-containing organic compounds requires special considerations. thermofisher.com Fluorine is highly reactive and, during standard combustion analysis, can form volatile and corrosive products that interfere with the detection system and damage the instrument. thermofisher.com Modern elemental analyzers overcome this challenge by using specialized reagents or traps within the combustion tube to capture fluorine, allowing for the accurate measurement of C, H, and N. thermofisher.com The oxygen percentage is typically determined by difference. The experimentally determined mass percentages must agree with the theoretically calculated values within a narrow margin (usually ±0.4%) to confirm the compound's empirical formula and high purity.

Table 3: Theoretical Elemental Composition of Methyl this compound

Element Symbol Atomic Mass Count Total Mass Mass Percentage (%)
Carbon C 12.011 9 108.099 58.70%
Hydrogen H 1.008 9 9.072 4.93%
Fluorine F 18.998 1 18.998 10.32%
Oxygen O 15.999 3 47.997 26.06%

| Total | | | | 184.166 | 100.00% |

Applications of 4 Fluoro 2 Methoxybenzoate As a Key Building Block in Advanced Organic Synthesis

Utility in the Modular Synthesis of Complex Organic Intermediates

4-Fluoro-2-methoxybenzoic acid is a highly valued building block for the modular synthesis of complex organic intermediates, particularly within the pharmaceutical industry. chemrxiv.orgmcmaster.ca Its structure allows it to serve as a foundational scaffold upon which significant molecular complexity can be built. The carboxylic acid group provides a reactive handle for a variety of coupling reactions, most commonly the formation of amides, while the fluoro and methoxy (B1213986) groups influence the electronic properties and conformation of the final molecule.

Research findings and patent literature demonstrate its role in the synthesis of advanced intermediates for potential therapeutics:

PCSK9 Inhibitors: The methyl ester, methyl 4-fluoro-2-methoxybenzoate, is used as a reactant in the synthesis of complex molecules designed as PCSK9 inhibitors, which are a class of drugs used to treat high cholesterol. nih.gov

Modulators of Methyl Modifying Enzymes: The parent acid has been employed in the creation of inhibitors for methyl modifying enzymes, which are targets in epigenetic therapy for diseases like cancer. nih.gov

RXFP1 Modulators: It serves as a starting material in the synthesis of modulators for the RXFP1 receptor, which are being investigated for the treatment of heart failure. wikipedia.org

NKCC1 Inhibitors: In the development of selective NKCC1 inhibitors for treating neurological disorders such as Down Syndrome, the methyl ester of the acid is a documented intermediate. nih.gov

In these syntheses, the 4-fluoro-2-methoxybenzoyl group is often introduced and then other molecular fragments are added in subsequent steps, showcasing its utility in a modular approach to building complex drug candidates.

Construction of Fluorinated Heterocyclic Systems and Novel Aromatic Scaffolds

The construction of fluorinated heterocyclic systems is a cornerstone of modern medicinal chemistry, as the incorporation of fluorine can significantly enhance a drug's metabolic stability and binding affinity. 4-Fluoro-2-methoxybenzoic acid provides an ideal aromatic scaffold for building these complex structures.

The compound's utility is evident in its use to create diverse heterocyclic systems:

Heteroaromatic Carboxamides: Patent literature describes the use of 4-fluoro-2-methoxybenzoic acid to synthesize piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides. In these molecules, the benzoic acid part of the scaffold is converted to an amide linked to a pyridine (B92270) ring, a common heterocyclic system in pharmaceuticals.

Quinoline (B57606) Derivatives: While not a direct synthesis from 4-fluoro-2-methoxybenzoic acid, related fluorinated anilines and methoxyacrylates are used to construct fluorinated quinoline rings. The substitution pattern of 4-fluoro-2-methoxybenzoic acid makes it a plausible precursor for analogous transformations, where the benzene (B151609) ring becomes part of a larger, fused heterocyclic system.

Multi-ring Pharmaceutical Scaffolds: In the synthesis of PCSK9 and NKCC1 inhibitors, the this compound core is elaborated into multi-ring systems that include heterocycles like pyridines and triazines, demonstrating its function as a foundational aromatic scaffold. nih.govnih.gov

Integration into the Synthesis of Agrochemical and Specialty Chemicals

Beyond pharmaceuticals, 4-fluoro-2-methoxybenzoic acid is a valuable intermediate in the production of agrochemicals and advanced materials. mcmaster.ca Its structural features can impart desirable properties to crop protection agents and specialty polymers.

Agrochemicals: The compound is utilized in the formulation and synthesis of herbicides, pesticides, and fungicides. mcmaster.ca The presence of the fluorine atom is a common strategy in agrochemical design to increase the biological efficacy and metabolic stability of the active ingredient, helping to enhance crop protection. mcmaster.ca

Specialty Chemicals & Polymers: In the field of material science, this building block is employed in creating advanced materials, such as specialty polymers and coatings that require specific chemical properties for performance and durability. mcmaster.ca For instance, fluorinated monomers are used in the synthesis of novel octyl phenylcyanoacrylates, which are then copolymerized with styrene (B11656) to create functional polymers with unique properties. chemrxiv.org

Precursor for Molecular Probes and Isotopic Labeling Studies

While direct, documented applications of this compound as a precursor for molecular probes or in isotopic labeling studies are not prevalent in the reviewed literature, its structure holds significant potential for these advanced research applications.

Molecular Probes: Molecular probes are essential tools used to study biological processes. The this compound scaffold could theoretically be elaborated into a probe. For example, the carboxylic acid functional group could be used as a handle to attach a fluorescent dye or a biotin (B1667282) tag, while the core aromatic structure could be designed to bind to a specific biological target like an enzyme or receptor.

Isotopic Labeling: Isotopic labeling is a technique used to track a molecule through a biological system or chemical reaction. wikipedia.org The fluorine atom on the benzene ring makes this compound an attractive candidate for radiolabeling with Fluorine-18 (¹⁸F), a positron-emitting isotope used in Positron Emission Tomography (PET) imaging. nih.gov A synthetic route could potentially be developed to substitute the stable ¹⁹F atom with ¹⁸F, creating a tracer for use in medical imaging. Similarly, carbon atoms within the molecule could be replaced with ¹³C or ¹⁴C to facilitate studies in metabolic flux analysis or environmental fate.

These applications remain largely prospective but highlight the compound's inherent versatility for future development in chemical biology and diagnostic research.

Conclusion and Future Research Perspectives in Fluorinated Methoxybenzoate Chemistry

Synthesis and Reactivity: A Summary of Current Academic Achievements

The synthesis of fluorinated benzoates and their derivatives often involves multi-step processes that leverage classical and modern organic chemistry reactions. For structurally similar compounds like 4-fluoro-2-methylbenzoic acid, synthetic routes can include Friedel-Crafts acylation reactions using starting materials such as m-fluorotoluene, followed by hydrolysis and acidification to yield the target molecule and its isomers google.com. The purification of the desired isomer is a critical step in such processes google.com. Other approaches for related structures have utilized 4-fluorobenzoic acid as a starting material, reacting it with organolithium reagents and methyl iodide, though this can present challenges with harsh conditions and isomer control google.com.

The reactivity of the fluorinated methoxybenzoate scaffold is influenced by its distinct functional groups: the electron-withdrawing fluorine atom, the electron-donating methoxy (B1213986) group, and the ester moiety. This substitution pattern governs the regioselectivity of further chemical transformations. For instance, in electrophilic aromatic substitutions on related N-arylacetamides, the methoxy group has been shown to direct fluorination to its ortho position researchgate.net. Furthermore, related fluorinated benzophenone (B1666685) structures, such as 4-fluoro-4'-methoxybenzophenone (B1294324), have been utilized as photocatalysts in photochemical fluorination reactions, highlighting the potential for the inherent photosensitivity of these types of molecules to be exploited in synthesis ossila.com. Precursors like 4-fluoro-2-methoxyphenol (B1225191) are valuable starting points for synthesizing more complex structures such as fluorinated masked o-benzoquinones scientificlabs.co.uk.

Emerging Methodologies and Catalytic Systems for Enhanced Efficiency

The quest for more efficient, selective, and sustainable synthetic methods has led to the exploration of advanced catalytic systems. Transition metal catalysts are at the forefront of this evolution. Palladium-catalyzed reactions, such as dehydrogenative cyclisation, have demonstrated high yields (up to 90%) in the synthesis of complex molecules like fluorenone from fluorinated benzophenone precursors ossila.com. The field of bioorthogonal catalysis, which aims to perform controlled chemical transformations in biological environments, offers a glimpse into future possibilities. This area extensively uses transition metals like palladium, gold, copper, and ruthenium for reactions including Suzuki–Miyaura couplings and depropargylation, often with exceptional efficiency nih.gov. These catalysts are frequently encapsulated within protective ligands or nanoparticles to ensure stability and biocompatibility, a strategy that could be adapted for complex organic synthesis nih.gov.

Photocatalysis represents another rapidly emerging field. The use of compounds like 4-fluoro-4'-methoxybenzophenone as a photocatalyst for fluorination under UV radiation demonstrates a move towards greener and more novel activation methods in organic synthesis ossila.com.

Catalytic System Metal/Method Application Example Potential Advantage
Dehydrogenative CyclisationPalladium (Pd)Synthesis of fluorenone derivatives ossila.comHigh reaction yields and atom economy.
Bioorthogonal CatalysisPalladium (Pd), Gold (Au), Copper (Cu), Ruthenium (Ru)Suzuki–Miyaura coupling, click reactions, depropargylation in biological systems nih.gov.High selectivity and efficiency under mild conditions.
PhotocatalysisOrganic Dyes / UVPhotochemical fluorination reactions ossila.com.Use of light as a sustainable energy source.

Future Directions in Computational Design and Prediction

Computational chemistry has become an indispensable tool for rationally designing fluorinated molecules and predicting their behavior, thereby reducing the trial-and-error nature of laboratory research. The unique properties of fluorine make its effects on molecular interactions difficult to predict intuitively, making computational support essential nih.govacs.org.

Current research employs computational methods to guide molecular design for specific applications, such as developing efficient emitters for organic light-emitting diodes (OLEDs) nih.gov. Methods like "computational fluorine scanning" use free-energy perturbation to predict the binding affinities of fluorinated analogues to biological targets, which is of immense interest in medicinal chemistry huggins-lab.com. However, the accuracy of these predictions is highly dependent on the quality of the underlying models, highlighting a need for improved force fields and more precise treatments of electronic states huggins-lab.com.

Density Functional Theory (DFT) calculations are routinely used to investigate structure-property relationships. For example, DFT has been used to corroborate experimental findings on how fluorine substitution affects the electro-optical properties of liquid crystals mdpi.com. It has also been applied to calculate partial charge distributions in aromatic systems to explain the regioselectivity observed in experimental fluorination reactions researchgate.net. The future will likely see an increased reliance on machine learning and artificial intelligence integrated with quantum chemical calculations to build more powerful predictive models for designing novel fluorinated methoxybenzoates with tailored properties.

Computational Method Application Key Insight/Goal
Density Functional Theory (DFT)Predicting reaction regioselectivity; understanding electro-optical properties researchgate.netmdpi.com.Correlate molecular structure with experimental outcomes.
Molecular Simulation / Force FieldsUnderstanding protein-ligand binding nih.govacs.org.Predict the complex effects of fluorination on binding energy and conformation.
Free-Energy PerturbationComputational fluorine scanning huggins-lab.com.Predict optimal fluorination sites on a molecule to improve binding affinity.
Excited State CalculationsDesign of materials for TADF emitters nih.gov.Minimize energy gaps between singlet and triplet states for efficient light emission.

Unexplored Research Avenues and Potential for Novel Chemical Discoveries

While significant progress has been made, numerous research avenues in the field of fluorinated methoxybenzoates remain unexplored. The strategic placement of fluorine and methoxy groups can profoundly influence a molecule's properties, opening doors to new applications.

Materials Science: The demonstrated impact of fluorination on the properties of liquid crystals suggests that novel fluorinated methoxybenzoates could be designed as components for advanced optical materials mdpi.com. The ability of fluorine to participate in non-covalent interactions like C-F…π interactions could be exploited to control the crystal packing and solid-state properties of new materials mdpi.com.

Medicinal Chemistry: Fluorine is a prevalent element in pharmaceuticals. The development of novel fluorinated methoxylated chalcones as selective enzyme inhibitors showcases the potential of this structural class nih.gov. A systematic exploration of different isomers of fluorinated methoxybenzoates and their derivatives, guided by the computational methods described above, could lead to the discovery of new therapeutic agents.

Advanced Synthesis: There is a significant opportunity to apply the emerging catalytic systems to the synthesis of novel and complex fluorinated methoxybenzoates. For instance, leveraging bioorthogonal catalysts could enable the late-stage functionalization of complex molecules, providing rapid access to diverse chemical libraries for screening.

Fundamental Reactivity: A deeper investigation into the interplay between the fluorine and methoxy substituents on the aromatic ring could uncover novel chemical reactivity. This includes exploring their directing effects in a wider range of reactions and investigating their influence on the photochemical and electrochemical properties of the benzoate (B1203000) system. The synthesis and characterization of currently challenging or unknown isomers of fluorinated methoxybenzoates remains a fundamental goal that could unlock new structure-property relationships mdpi.com.

The continued synergy between innovative synthesis, advanced catalysis, and predictive computational modeling will be crucial in unlocking the full potential of fluorinated methoxybenzoates and their derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Fluoro-2-methoxybenzoate, and how can reaction conditions be optimized?

  • Synthetic Routes : The compound is typically synthesized via esterification of 4-fluoro-2-methoxybenzoic acid using methanol under acidic catalysis. Alternative methods include nucleophilic substitution on halogenated precursors, such as methyl 2-hydroxy-4-fluorobenzoate, with methoxy groups introduced via alkylation .
  • Optimization : Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 acid-to-alcohol) are critical. Catalysts like sulfuric acid or p-toluenesulfonic acid improve yields. Monitoring via thin-layer chromatography (TLC) ensures completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?

  • NMR : 1^1H NMR shows distinct signals for the methoxy group (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–7.6 ppm). 19^{19}F NMR exhibits a singlet near δ -110 ppm for the fluorine substituent .
  • IR : Strong absorption at ~1700 cm1^{-1} (ester C=O) and 1250 cm1^{-1} (C-F stretch). Mass spectrometry (EI-MS) typically displays a molecular ion peak at m/z 184 [M+^+] .

Q. What are the best practices for ensuring the stability of this compound during storage and experimental handling?

  • Storage : Store in airtight containers under inert gas (N2_2 or Ar) at -20°C to prevent hydrolysis. Desiccants like silica gel mitigate moisture absorption .
  • Handling : Use gloveboxes for air-sensitive reactions. Avoid prolonged exposure to light, as UV radiation may degrade the ester moiety .

Advanced Research Questions

Q. What challenges arise in the X-ray crystallographic analysis of this compound derivatives, and how can refinement software like SHELX address these issues?

  • Challenges : Low crystal quality due to flexible methoxy groups and weak intermolecular interactions (e.g., van der Waals forces). Twinning or disorder in fluorine-substituted aromatic systems is common .
  • Solutions : SHELXL refines anisotropic displacement parameters and handles partial occupancy. High-resolution data (d-spacing < 0.8 Å) improves electron density maps for fluorine localization .

Q. How do computational methods like DFT aid in understanding the electronic properties of this compound, and what parameters are critical for accurate modeling?

  • DFT Applications : Geometry optimization at the B3LYP/6-311+G(d,p) level predicts bond lengths (C-F: ~1.34 Å) and dihedral angles. Frontier molecular orbital analysis (HOMO-LUMO gap) correlates with reactivity .
  • Critical Parameters : Solvent effects (PCM model), dispersion corrections (D3), and basis set superposition error (BSSE) adjustments ensure accuracy in intermolecular interaction studies .

Q. When encountering contradictory spectral data in the characterization of this compound derivatives, what analytical strategies can resolve such discrepancies?

  • Strategies :

  • Cross-validate NMR with 13^{13}C DEPT-135 to confirm quaternary carbons.
  • Use high-resolution mass spectrometry (HRMS) to distinguish isobaric impurities.
  • X-ray diffraction provides unambiguous structural confirmation, resolving ambiguities in NOESY or COSY spectra .

Methodological Insights from Evidence

  • Crystallography : SHELX software is widely used for refining small-molecule structures, particularly for handling disorder in fluorine-containing compounds .
  • Synthesis : Purification via recrystallization (ethanol/water) or flash chromatography (hexane:ethyl acetate) yields >95% purity. HPLC with C18 columns monitors byproducts .
  • Safety : Always use PPE (gloves, goggles) due to the compound’s irritant properties. Waste must be neutralized before disposal .

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